(R)-Acebutolol is synthesized from various precursors, primarily through asymmetric synthesis methods. It falls under the category of pharmaceutical compounds, specifically beta-adrenergic antagonists, which are widely used in clinical settings to manage cardiovascular diseases. The compound's efficacy and safety profile make it a valuable therapeutic agent in modern medicine.
The synthesis of (R)-acebutolol has been explored through several methodologies, each aiming to optimize yield and purity.
(R)-Acebutolol possesses a molecular formula of C18H26ClN2O3 and a molecular weight of approximately 348.87 g/mol. The structure can be characterized by the following features:
The three-dimensional structure allows for specific interactions with beta-1 adrenergic receptors, which are crucial for its mechanism of action.
(R)-Acebutolol participates in several chemical reactions that are essential for its synthesis and functionality:
These reactions are typically monitored for yield and purity using techniques such as high-performance liquid chromatography (HPLC).
(R)-Acebutolol functions primarily as a selective antagonist at beta-1 adrenergic receptors located in cardiac tissues. Its mechanism involves:
The selectivity for beta-1 receptors over beta-2 receptors minimizes side effects related to bronchoconstriction, making it suitable for patients with respiratory issues.
Key physical and chemical properties of (R)-acebutolol include:
These properties are crucial for formulation development in pharmaceutical applications.
(R)-Acebutolol has significant clinical applications:
(R)-Acebutolol ((R)-N-{3-Acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}butanamide) possesses a single stereogenic center at the C2 carbon of its propanolamine side chain. The absolute configuration of this chiral center is designated "R" according to the Cahn-Ingold-Prelog (CIP) priority rules [1] [4] [8]. Systematic application of these rules proceeds as follows:
X-ray crystallography of the acebutolol tetraphenylborate ion-pair complex provides definitive experimental validation of this configuration. The chiral carbon exhibits tetrahedral geometry with bond angles closely approximating 109.5°. Key structural parameters include [7]:
Table 1: Bond Geometry at the Chiral Center in (R)-Acebutolol
Bond | Length (Å) | Angle (°) |
---|---|---|
C2-O | 1.423 | C2-O-C(aryl): 118.2 |
C2-N | 1.512 | O-C2-N: 108.7 |
C2-C1 | 1.537 | N-C2-C1: 110.4 |
C2-H | 1.00 | C1-C2-O: 108.1 |
The solid-state structure is stabilized by intramolecular hydrogen bonds involving the chiral center’s secondary amine (N-H⋯O=C, distance: 2.786 Å) and the side-chain hydroxyl (O-H⋯O=C(ester), distance: 2.782 Å). These interactions constrain conformational flexibility and may influence receptor recognition [7].
While identical in covalent connectivity, the (R) and (S) enantiomers of acebutolol exhibit distinct three-dimensional arrangements that manifest in measurable differences in physicochemical behavior:
Optical Activity: (R)-Acebutolol is levorotatory ([α]D = -8.4° in methanol), rotating plane-polarized light counterclockwise, while (S)-Acebutolol is dextrorotatory. This property serves as an experimental marker for enantiomeric purity but correlates unpredictably with receptor affinity [5] [8].
Lipophilicity & Self-Association: The spatial orientation of the isopropyl group and the aryloxy moiety creates subtle differences in molecular polarity. (R)-Acebutolol consistently exhibits slightly higher experimental octanol-water partition coefficients (log P) than its (S)-counterpart (Δlog P ≈ 0.15 units). This difference arises from the enantiomers' distinct hydration shells and packing efficiencies in the nonpolar phase. This enhanced lipophilicity promotes stronger self-aggregation for the (R)-enantiomer, evidenced by a lower critical micelle concentration (CMC) in aqueous solutions [9]:
Table 2: Comparative Physicochemical Properties of Acebutolol Enantiomers
Property | (R)-Acebutolol | (S)-Acebutolol | Significance |
---|---|---|---|
Optical Rotation ([α]D) | -8.4° (c=1, MeOH) | +8.2° (c=1, MeOH) | Chiral identification marker |
Calculated log P | 1.82 | 1.67 | Higher lipophilicity for (R)-form |
CMC (298 K, mM) | 15.8 | 17.2 | Enhanced self-association for (R)-form |
ΔG° mic (kJ/mol) | -21.4 | -20.7 | More favorable micellization for (R)-form |
Advanced computational techniques elucidate the structural basis for the enantioselective recognition of (R)-Acebutolol by β₁-adrenergic receptors (β₁-AR), a class A G protein-coupled receptor (GPCR):
Machine Learning Predictions: Models trained on GPCR-ligand interaction datasets (incorporating sequence-based features like conserved domains) predict high-affinity binding of (R)-Acebutolol to β₁-AR (ROC score: 98.1). The model highlights the critical role of TM3 (Asp121), TM5 (Ser211, Ser215), and TM6 (Phe306) residues – consistent with docking – and identifies the chiral center’s spatial orientation as a key selectivity determinant versus β₂-AR [6].
Easson-Stedman Model Validation: The superior fit of (R)-Acebutolol aligns with the classic three-point attachment model:
These computational insights rationalize the enantioselectivity of acebutolol’s primary pharmacologic action and provide a blueprint for designing novel β-blockers with optimized receptor engagement.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7